4-((4-Chlorophenyl)sulfonyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one
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Description
4-((4-Chlorophenyl)sulfonyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C22H24ClN3O4S2 and its molecular weight is 494.02. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Computational Analysis
Studies on similar compounds have involved crystal structure analysis, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. These methods help in understanding the molecular structure, intermolecular interactions, and electronic properties, which are crucial for designing drugs and materials with specific functions (Kumara et al., 2017).
Antimicrobial Activities
Derivatives of similar structures have been synthesized and tested for their antimicrobial activities. Such studies are essential in the search for new antimicrobial agents, which could lead to the development of new treatments for infections (Bektaş et al., 2007).
Antiviral Activities
The synthesis of sulfonamide derivatives and their evaluation for antiviral activities against specific viruses, such as the tobacco mosaic virus, highlights the potential of these compounds in developing antiviral drugs (Chen et al., 2010).
Conformational Analysis for Drug Design
Research on conformationally restricted derivatives of similar compounds has been conducted to evaluate their potential as antipsychotic drugs. These studies are crucial for understanding the relationship between molecular structure and biological activity, which is fundamental in drug design (Raviña et al., 2000).
Synthesis and Biological Studies
The synthesis of new compounds based on similar structures and their evaluation for biological activities, such as antimicrobial effects, demonstrates the broad applicability of these compounds in medicinal chemistry (Patel & Agravat, 2009).
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4S2/c1-30-17-6-9-19-20(15-17)31-22(24-19)26-12-10-25(11-13-26)21(27)3-2-14-32(28,29)18-7-4-16(23)5-8-18/h4-9,15H,2-3,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOYUFFHAUXDQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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